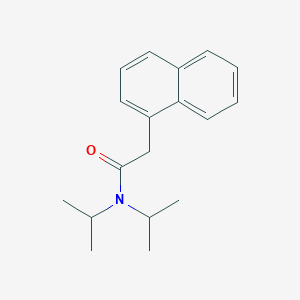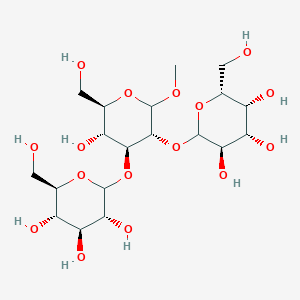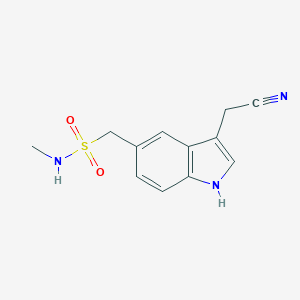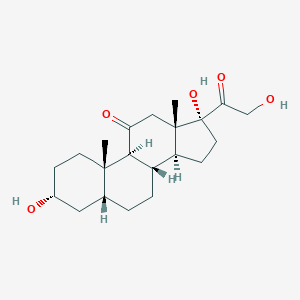
4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde
Vue d'ensemble
Description
The compound 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde is a benzaldehyde derivative that is expected to have a thiazole ring attached to the benzene ring. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen; the 2-methyl substitution indicates a methyl group attached to the second carbon of the thiazole ring. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde.
Synthesis Analysis
The synthesis of related thiazole compounds often involves the alkylation of thiazole derivatives followed by various condensation reactions. For instance, 4- and 5-methyl thiazole derivatives have been alkylated and used to promote benzoin condensation of benzaldehyde . Additionally, one-pot synthesis methods have been developed for thiazole compounds, which offer advantages such as operational simplicity and mild reaction conditions . These methods could potentially be adapted for the synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde.
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using techniques such as X-ray diffraction, FT-IR, NMR spectroscopy, and DFT calculations . These studies provide detailed information on the geometry, vibrational modes, and electronic structure of the molecules. For 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde, similar analytical techniques could be employed to determine its precise molecular structure and confirm the position of substituents on the thiazole and benzene rings.
Chemical Reactions Analysis
Thiazole derivatives are known to participate in various chemical reactions. They can form Schiff bases, undergo cyclocondensation, and react with different reagents to form a wide array of products . The reactivity of the aldehyde group in 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde would likely allow it to undergo similar reactions, potentially leading to the formation of novel compounds with interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and fluorescence properties, have been characterized . These properties are influenced by the molecular structure, particularly the substituents attached to the core rings. The presence of a 2-methyl group on the thiazole ring and an aldehyde group on the benzene ring would affect the compound's physical properties, such as its melting point and solubility, as well as its chemical properties, including reactivity and potential for forming molecular aggregates .
Applications De Recherche Scientifique
Promoting Benzoin Condensation
4- and 5-methyl thiazole derivatives, such as 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde, are pivotal in the synthesis of organic ionic liquids (OILs). These OILs, when combined with triethylamine, significantly promote the benzoin condensation of benzaldehyde, a crucial reaction in organic synthesis (Davis & Forrester, 1999).
Antimicrobial Activity
The derivative compounds synthesized from reactions involving 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde exhibit promising antimicrobial properties. For instance, benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones have shown potential activity against Candida albicans, highlighting their significance in developing new antimicrobial agents (Ramadan, 2010).
Corrosion Inhibition
Compounds synthesized from the condensation of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde with various benzaldehydes have been evaluated for their corrosion inhibition effectiveness. These studies revealed that certain derivatives exhibit high inhibition efficiency, making them valuable in protecting metals against corrosion (Nayak & Bhat, 2023).
Biological Activities
The synthesis of novel biologically active derivatives involving 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde has been explored, showing a range of biological activities. These activities include antibacterial, antifungal, and antioxidant properties, underscoring the compound's versatility in medicinal chemistry (Zia-ur-Rehman et al., 2009; Jaishree et al., 2012).
Antihyperglycemic Activity
Derivatives of 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde have been tested for antihyperglycemic activity, showing promising results in lowering blood glucose levels. This highlights its potential application in managing diabetes (Imran, Yar, & Khan, 2009).
Propriétés
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEOQFIBKXJGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356263 | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde | |
CAS RN |
127406-11-5 | |
| Record name | 4-(2-Methyl-4-thiazolyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127406-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)


